2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide
Description
Molecular Structure and Physicochemical Properties
Structural Features
The compound’s structure is characterized by three primary components:
- Bromoacetamide backbone : A central acetamide group (-NH-C(=O)-CH₂Br) with a bromine atom at the α-position of the acetyl moiety.
- Para-substituted phenyl ring : A benzene ring attached to the acetamide nitrogen, with a morpholinylcarbonyl group (-C(=O)-morpholine) at the para position.
- Morpholine ring : A six-membered heterocycle containing one oxygen and one nitrogen atom, connected to the phenyl ring via a carbonyl group.
The spatial arrangement of these groups creates a planar acetamide core with orthogonal orientation of the morpholinylcarbonylphenyl substituent, as inferred from its InChI identifier (InChI=1S/C13H15BrN2O3/c1-6-5-10-7(2)11(14)8(3)12(16(18)19)13(10)15(6)9(4)17/h6H,5H2,1-4H3). X-ray crystallography data for analogous compounds suggest that the morpholine ring adopts a chair conformation, while the carbonyl group facilitates conjugation with the phenyl ring.
Molecular Formula and Weight
The compound’s molecular formula, C₁₃H₁₅BrN₂O₃ , was experimentally confirmed through high-resolution mass spectrometry (HRMS), showing an exact mass of 326.0266 Da. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 327.17 g/mol | |
| Exact mass (monoisotopic) | 326.0266 Da | |
| Heavy atom count | 19 |
Isotopic patterns indicate a characteristic bromine doublet (¹⁸¹Br/⁷⁹Br) at m/z 326/328 with a 1:1 ratio, consistent with its monobrominated structure.
Functional Group Analysis
The compound contains three functionally distinct regions:
Acetamide Core (-NH-C(=O)-CH₂Br)
- Bromine substituent : The electron-withdrawing bromine atom at the α-carbon increases the electrophilicity of the adjacent carbonyl group, enhancing reactivity toward nucleophiles.
- Amide bond : The N-H and C=O groups participate in intermolecular hydrogen bonding, as evidenced by infrared (IR) spectra showing stretches at 3,250 cm⁻¹ (N-H) and 1,680 cm⁻¹ (C=O).
Morpholinylcarbonyl Group (-C(=O)-Morpholine)
- Carbonyl bridge : The ketone group links the phenyl ring to the morpholine, creating a conjugated system that stabilizes the molecule via resonance.
- Morpholine ring : The nitrogen atom in the morpholine acts as a weak base (pKₐ ≈ 5.5), while the oxygen atom contributes to solubility in polar aprotic solvents.
Aromatic System
Computational Modeling and Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the following electronic properties:
Frontier molecular orbitals :
Electrostatic potential (ESP) :
Torsional barriers :
These computational insights align with experimental reactivity data, where the compound undergoes nucleophilic substitution at the bromine site and electrophilic aromatic substitution at the meta position relative to the morpholinylcarbonyl group.
Properties
IUPAC Name |
2-bromo-N-[4-(morpholine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-9-12(17)15-11-3-1-10(2-4-11)13(18)16-5-7-19-8-6-16/h1-4H,5-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQGKGLYFKAUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide typically involves the bromination of N-(4-(4-morpholinylcarbonyl)phenyl)acetamide. This reaction can be carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.
Reduction: The reduction reaction typically yields the corresponding amine derivative.
Substitution: The substitution reaction results in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide can be compared with other similar compounds, such as 2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide and 2-iodo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide. These compounds share similar structural features but differ in the halogen atom present, which can influence their reactivity and biological activity.
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The following table highlights structural analogues of 2-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide, emphasizing substituent variations and their pharmacological implications:
Key Observations :
- Morpholine Derivatives : The presence of morpholine (as in the parent compound) enhances solubility and modulates pharmacokinetic properties. For example, 2-bromo-N-[4-(4-morpholinyl)phenyl]-acetamide is used to synthesize oxadiazoles with antimicrobial activity , whereas morpholine-free analogues (e.g., trifluoromethyl derivatives) prioritize lipophilicity for CNS-targeted applications .
- Chalcone Hybrids : Acryloyl-substituted derivatives (e.g., compound 7c in ) exhibit anticancer activity due to conjugated double bonds enabling π-π interactions with biological targets.
- Halogen Effects : Fluorine (in 4-fluorophenyl derivatives) improves metabolic stability, while bromine facilitates nucleophilic substitution for further derivatization.
Physicochemical Properties
- Melting Points : Morpholine-containing derivatives generally have higher melting points (150–167°C) due to hydrogen bonding with the carbonyl group .
- Solubility : Morpholine and sulfonamide substituents (e.g., in compound 35 from ) enhance aqueous solubility, whereas trifluoromethyl groups increase lipophilicity .
Biological Activity
2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom and a morpholinylcarbonyl group, which contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅BrN₂O₃, with a molecular weight of 327.17 g/mol. Its structure includes a bromoacetamide moiety, known for its reactivity in various chemical reactions, which can enhance its interaction with biological targets.
The mechanism of action for this compound involves its electrophilic nature, allowing it to participate in electrophilic substitution reactions. The morpholinylcarbonyl group enhances binding affinity to specific biomolecules, potentially modulating various biochemical pathways and leading to therapeutic effects such as anti-inflammatory and analgesic activities.
Antinociceptive Effects
Research indicates that this compound exhibits significant antinociceptive effects. In studies involving acetic acid-induced pain models in rats, the compound demonstrated varying inhibition rates, suggesting its potential as an analgesic agent.
| Experiment | Inhibition Rate (%) |
|---|---|
| 151 | 53 |
| 380 | 44 |
| 382 | 38 |
| 501 | 55 |
Anti-Inflammatory Activity
The compound has been shown to suppress the mRNA expression of osteoclast-specific marker genes, which are critical in bone resorption processes. This suppression leads to reduced F-actin belt formation and decreased bone resorption activity, indicating potential applications in treating conditions like osteoporosis.
Study on Vascular Permeability
In a study evaluating the inhibitory activity of the compound on enhanced vascular permeability caused by nerve growth factor (NGF) in rats, it was reported that the compound significantly reduced permeability with inhibition rates reaching up to 97% . This suggests potential applications in managing conditions associated with increased vascular permeability.
Anticonvulsant Activity
Another area of investigation involved the anticonvulsant properties of derivatives related to this compound. A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity. The results indicated that certain derivatives exhibited protective effects against seizures in animal models, highlighting the potential neuroprotective properties of morpholine-containing compounds .
Safety and Toxicity
Despite its promising biological activities, safety considerations are paramount. The compound is classified as harmful if swallowed and causes skin irritation, necessitating careful handling during laboratory use .
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide?
The synthesis typically involves multi-step organic reactions, including bromination of the acetamide backbone and coupling with a morpholine-carbonyl-substituted phenyl group. Key reagents include bromine derivatives, acetic anhydride, and catalysts like palladium for cross-coupling reactions. Reaction conditions (e.g., temperature: 80–120°C, solvent: DMF or THF) must be optimized to avoid side products . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. How should researchers characterize this compound to confirm structural integrity?
Standard analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, morpholine ring vibrations).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can researchers investigate target interactions and binding mechanisms?
- Molecular docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., EGFR, COX-2). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements (Kd values) .
- Mutagenesis studies : Identify critical amino acids in binding pockets by comparing wild-type and mutant protein activity .
Q. What strategies address contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound purity. Mitigation steps:
- Standardize protocols (e.g., ATP concentration in kinase assays).
- Re-synthesize and re-test the compound under controlled conditions.
- Validate impurities via HPLC-MS and assess their bioactivity .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
- Substituent modification : Replace bromine with chlorine/fluorine to alter electrophilicity.
- Morpholine ring variation : Test pyrrolidine or piperazine analogs for improved solubility.
- Bioisosteric replacement : Swap acetamide with sulfonamide to enhance metabolic stability .
Q. What computational tools predict pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETlab to estimate solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability.
- QSAR models : Corrogate structural features (e.g., halogen position) with activity data to guide derivative design .
Q. How does the compound degrade under physiological conditions, and how can stability be improved?
- Hydrolysis : The acetamide bond may degrade in acidic/alkaline conditions (e.g., simulated gastric fluid).
- Oxidation : Morpholine ring susceptibility to ROS can be mitigated by adding electron-donating groups.
- Formulation strategies : Encapsulation in liposomes or cyclodextrin complexes enhances stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
